molecular formula C9H8ClN3O B2867807 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one CAS No. 42097-63-2

1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No. B2867807
CAS RN: 42097-63-2
M. Wt: 209.63
InChI Key: UIORRJDOYYYEAF-UHFFFAOYSA-N
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Description

The compound is a derivative of triazolone with a chloro-methylphenyl group attached. Triazolones are a class of organic compounds that contain a five-membered aromatic ring with three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cyclization reactions involving organic azides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro-methylphenyl group could influence properties such as solubility and reactivity .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, including structures similar to 1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one, have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and screened for antimicrobial activities against various microorganisms. Some of these compounds exhibited good or moderate activities, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).

Catalysis

Triazole derivatives have also been employed as ligands in catalytic systems. For example, half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands were explored for their catalytic efficiency in oxidation and transfer hydrogenation reactions. The catalytic activities were found to depend on the structural arrangement of the ligands and the coordination site of the nitrogen atom in the triazole ring, highlighting the importance of ligand design in catalytic applications (Saleem et al., 2013).

Material Science and Fluorescent Properties

In the realm of material science, triazole derivatives have been noted for their fluorescent behavior. A study on 4-acetyl-5-methyl-1,2,3-triazole regioisomers demonstrated that these compounds exhibit fluorescent properties, with potential applications in materials science and as fluorescent markers. The fluorescence was influenced by the electronic effects of the substituents, indicating the tunability of these properties for specific applications (Kamalraj et al., 2008).

Structural and Molecular Studies

Triazole derivatives have also been subjects of structural and molecular studies to understand their interactions and bonding characteristics. For instance, the synthesis and structural characterization of isostructural thiazoles containing triazole units revealed insights into molecular conformations and potential intermolecular interactions. Such studies contribute to a deeper understanding of the chemical and physical properties of triazole derivatives, which can inform their applications in various scientific fields (Kariuki et al., 2021).

Future Directions

The future research directions would depend on the potential applications of this compound. Given the wide range of activities exhibited by triazolone derivatives, there could be many possible avenues for future research .

properties

IUPAC Name

2-(4-chloro-2-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-6-4-7(10)2-3-8(6)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIORRJDOYYYEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chloro-2-methylphenyl)-2,3-dihydro-1H-1,2,4-triazol-3-one

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